

An In-depth Technical Guide to the Solubility and Stability of Zeph Compound

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Compound of Interest

Compound Name: Zeph

Cat. No.: B12364739

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This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel investigational drug, **Zeph** Compound. The information presented herein is intended for researchers, scientists, and drug development professionals to support further preclinical and clinical development.

Physicochemical Properties

A summary of the key physicochemical properties of **Zeph** Compound is presented in Table 1.

Table 1: Physicochemical Properties of **Zeph** Compound

Property	Value
Molecular Formula	C ₂₂ H ₂₅ FN ₄ O ₄
Molecular Weight	444.46 g/mol
pKa	4.2 (acidic), 8.9 (basic)
LogP	2.7
Appearance	White to off-white crystalline solid

Solubility Profile

The solubility of **Zeph** Compound was assessed in various aqueous and organic solvents at different temperatures.

The pH-dependent aqueous solubility of **Zeph** Compound was determined at 25°C and 37°C. The compound exhibits amphoteric properties, with solubility increasing at pH values below its acidic pKa and above its basic pKa.

Table 2: pH-Dependent Aqueous Solubility of **Zeph** Compound

pH	Solubility at 25°C (mg/mL)	Solubility at 37°C (mg/mL)
2.0	15.2	18.5
4.0	1.8	2.5
6.0	0.1	0.2
7.4	0.5	0.8
9.0	8.9	11.2
10.0	25.1	30.4

The solubility in simulated gastric and intestinal fluids provides insights into the potential in vivo dissolution behavior.

Table 3: Solubility of **Zeph** Compound in Biorelevant Media at 37°C

Medium	Composition	Solubility (mg/mL)
Simulated Gastric Fluid (SGF)	pH 1.2, without pepsin	22.8
Fasted State Simulated Intestinal Fluid (FaSSIF)	pH 6.5	0.9
Fed State Simulated Intestinal Fluid (FeSSIF)	pH 5.0	3.1

Solubility in common organic solvents is crucial for formulation development.

Table 4: Solubility of **Zeph** Compound in Organic Solvents at 25°C

Solvent	Solubility (mg/mL)
Ethanol	45.2
Propylene Glycol	88.5
Polyethylene Glycol 400 (PEG 400)	152.3
Dimethyl Sulfoxide (DMSO)	> 200

Stability Profile

The chemical stability of **Zeph** Compound was evaluated under various stress conditions to identify potential degradation pathways and to support formulation and storage condition recommendations.

The hydrolytic stability of **Zeph** Compound was assessed across a range of pH values at 25°C and 40°C over 30 days.

Table 5: pH-Dependent Stability of **Zeph** Compound (% Remaining after 30 days)

pH	% Remaining at 25°C	% Remaining at 40°C
2.0	98.5	92.1
4.0	99.2	95.8
7.4	99.5	97.3
9.0	96.1	89.5
12.0	85.3	70.2

Photostability testing was conducted according to ICH Q1B guidelines to assess the impact of light on the solid drug substance and a solution.

Table 6: Photostability of **Zeph** Compound

Condition	Form	% Degradation
Solid State (ICH Q1B Option 2)	Powder	< 0.5%
Aqueous Solution (1 mg/mL, pH 7.4)	Solution	8.2%

The thermal stability of solid **Zeph** Compound was evaluated by storing samples at elevated temperatures for 30 days.

Table 7: Thermal Stability of Solid **Zeph** Compound (% Remaining after 30 days)

Temperature	% Remaining
40°C	99.8%
60°C	98.5%
80°C	92.1%

Experimental Protocols

An excess amount of **Zeph** Compound was added to a known volume of the respective solvent in a sealed glass vial. The vials were agitated in a temperature-controlled shaker bath for 24 hours to ensure equilibrium was reached. After 24 hours, the samples were allowed to stand for 1 hour, and the supernatant was filtered through a 0.22 µm PVDF filter. The concentration of the dissolved compound in the filtrate was determined by a validated HPLC-UV method.

A reversed-phase HPLC method with UV detection was developed and validated for the quantification of **Zeph** Compound and its degradation products.

- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL

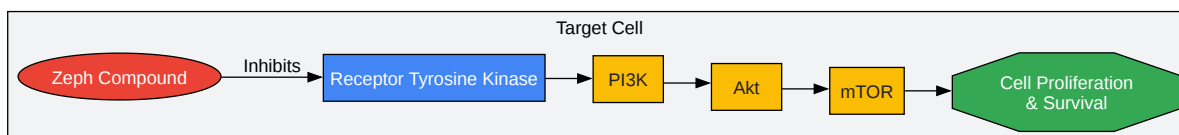
- Detection Wavelength: 280 nm
- Column Temperature: 30°C

Forced degradation studies were performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

- Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: 1 M NaOH at 60°C for 4 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Solid drug substance at 105°C for 72 hours.
- Photodegradation: As per ICH Q1B guidelines.

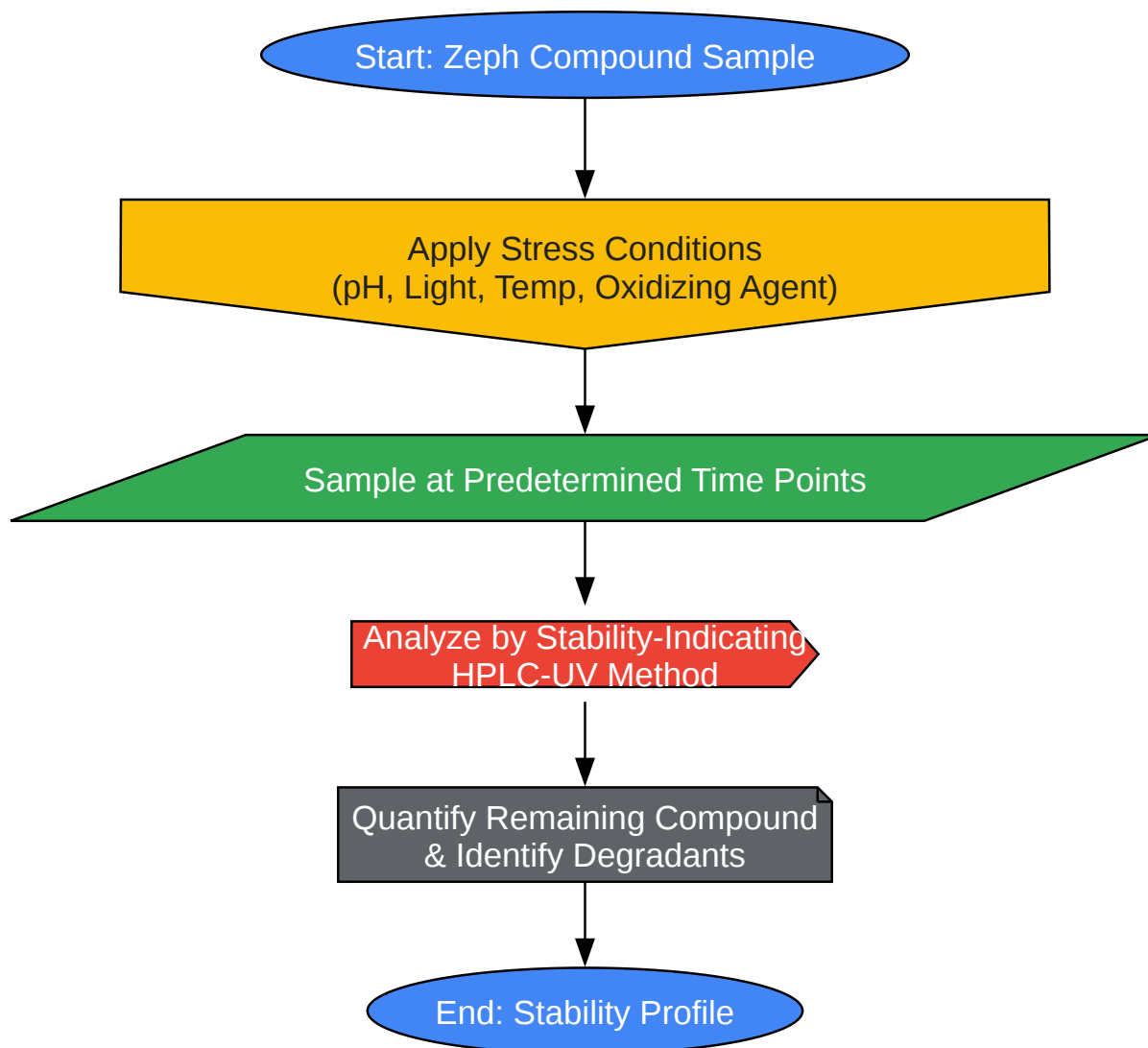
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the hypothetical mechanism of action of **Zeph** Compound and the experimental workflow for its stability assessment.



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Figure 1: Proposed signaling pathway for **Zeph** Compound.



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Figure 2: Experimental workflow for stability assessment.

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